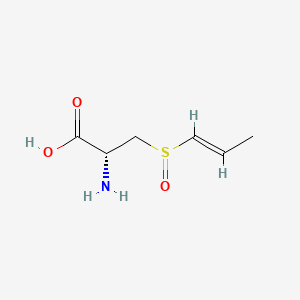
(R,R)-asenapine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-asenapine maleate is a maleate salt obtained by combining equimolar amounts of (R,R)-asenapine and maleic acid. It contains a (R,R)-asenapine(1+). It is an enantiomer of a (S,S)-asenapine maleate.
Aplicaciones Científicas De Investigación
1. Enhancement of Solubility and Bioavailability
Asenapine maleate, due to its low aqueous solubility and high permeability, faces challenges in oral bioavailability. Research has focused on enhancing its solubility and bioavailability. For instance, the preparation and evaluation of co-crystals using different co-formers have shown to significantly enhance the in vitro dissolution of the drug, leading to potentially improved bioavailability (Al-Nimry & Khanfar, 2021). Additionally, the development of solid lipid nanoparticles (SLNs) for oral delivery has been studied, aiming at increasing the bioavailability by reducing first-pass metabolism in the liver (Naik et al., 2017).
2. Development of Analytical Methods
Several studies have been conducted to develop and validate reliable analytical methods for quantifying asenapine maleate in various matrices. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for its determination in bulk and buccal dosage forms, showcasing high accuracy and precision (Pansuriya et al., 2019). Furthermore, potentiometric determination using PVC membrane and carbon paste ion-selective electrodes has been explored, offering a new electrochemical method for the drug's determination (Fouad, 2018).
3. Transdermal and Intranasal Delivery Systems
Research on alternative delivery systems such as transdermal and intranasal routes has been extensive. Nano-transfersomal formulations for transdermal delivery have shown increased bioavailability and improved transdermal permeation (Shreya et al., 2016). In addition, intranasal delivery of asenapine loaded nanostructured lipid carriers has been investigated for the treatment of schizophrenia, aiming to enhance drug uptake to the brain via the intranasal route (SanjayKumarSinghVijayakumarM & Singh, 2015).
4. Pharmacokinetic and Pharmacodynamic Studies
Pharmacokinetic and pharmacodynamic investigations are crucial in understanding the efficacy and distribution of asenapine maleate. Studies involving asenapine maleate-loaded SLNs have shown extended drug release up to 36 hours, which could lead to reduced dosing frequency and improved patient compliance (Patel et al., 2019). Additionally, the impact of asenapine maleate on low-frequency neural oscillatory activity has been evaluated in a neurodevelopmental model of schizophrenia, providing insights into its potential efficacy in treating cognitive deficits inherent in schizophrenia (Nelong et al., 2019).
Propiedades
Nombre del producto |
(R,R)-asenapine maleate |
|---|---|
Fórmula molecular |
C21H20ClNO5 |
Peso molecular |
401.8 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m0./s1 |
Clave InChI |
GMDCDXMAFMEDAG-TXUHOWFZSA-N |
SMILES isomérico |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Sinónimos |
5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3-6,7)oxepino(4,5-c)pyrrole Asenapine asenapine maleate ORG 5222 ORG-5222 saphris |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



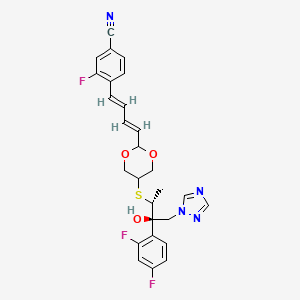
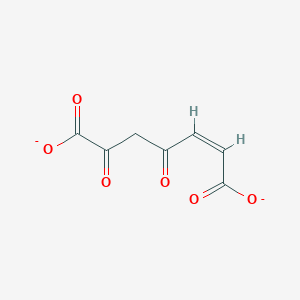

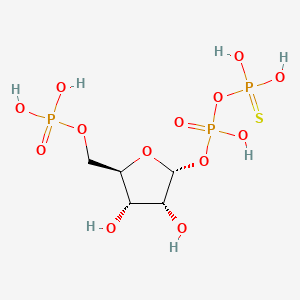
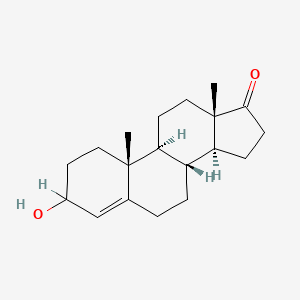
![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)
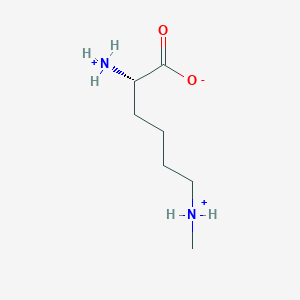
![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
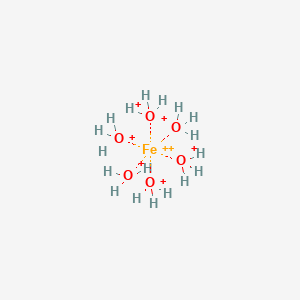
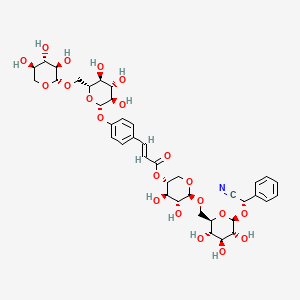
![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)
